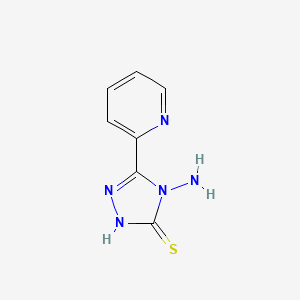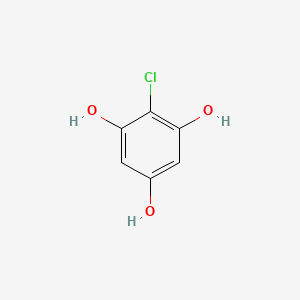
2-Chlorobenzene-1,3,5-triol
Vue d'ensemble
Description
2-Chlorobenzene-1,3,5-triol: is an organic compound with the molecular formula C6H5ClO3 It is a chlorinated derivative of benzene-1,3,5-triol, where one of the hydrogen atoms is replaced by a chlorine atom
Applications De Recherche Scientifique
2-Chlorobenzene-1,3,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
Target of Action
It is known to be involved in the biosynthesis of secondary metabolites in certain bacteria .
Mode of Action
It is known that an intermediate in the biosynthesis of 2,4-diacetylphloroglucinol (DAPG), phloroglucinol, is transformed by a halogenase into mono- and di-chlorinated phloroglucinols . These chlorinated phloroglucinols function as intra- and inter-cellular signals .
Biochemical Pathways
2-Chlorobenzene-1,3,5-triol is involved in the metabolic co-regulation of secondary metabolites in microbes . An intermediate in DAPG biosynthesis, phloroglucinol, is transformed into chlorinated derivatives that function as cell-cell communication signals inducing the expression of pyoluteorin biosynthetic genes .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
The result of the action of this compound is the induction of the expression of pyoluteorin biosynthetic genes, leading to pyoluteorin production . This results in the inhibition of certain plant-pathogenic bacteria .
Action Environment
It is known that the compound is stable at room temperature .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Chlorobenzene-1,3,5-triol plays a significant role in biochemical reactions, particularly in microbial systems. It interacts with various enzymes and proteins, influencing their activity. For instance, in the soil bacterium Pseudomonas protegens, this compound is involved in the biosynthesis of secondary metabolites. It is transformed by a halogenase enzyme into chlorinated derivatives that function as cell-cell communication signals . These signals induce the expression of pyoluteorin biosynthetic genes, thereby influencing the production of antimicrobial compounds .
Cellular Effects
This compound affects various cellular processes, particularly in microbial cells. It has been shown to influence cell signaling pathways and gene expression. In Pseudomonas protegens, this compound acts as a signaling molecule that induces the production of pyoluteorin, an antimicrobial compound . This signaling activity highlights its role in microbial interactions and competition.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is transformed by a halogenase enzyme into chlorinated derivatives that act as signaling molecules . These chlorinated derivatives bind to regulatory proteins, inducing the expression of genes involved in the biosynthesis of secondary metabolites such as pyoluteorin . This mechanism underscores the compound’s role in modulating microbial metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing it to exert its signaling effects over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating microbial interactions and enhancing the production of antimicrobial compounds . At higher doses, it may exhibit toxic or adverse effects, potentially disrupting cellular processes and causing harm to the organism . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly in microbial systems. It is derived from phloroglucinol in the biosynthetic pathway of 2,4-diacetylphloroglucinol (DAPG) in Pseudomonas protegens . The compound is transformed by a halogenase enzyme into chlorinated derivatives that function as signaling molecules, influencing the production of secondary metabolites . This metabolic co-regulation highlights its role in microbial metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. In microbial cells, the compound is likely transported across cell membranes and distributed to specific cellular compartments where it exerts its signaling effects . Understanding the transport mechanisms is essential for elucidating its cellular functions.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with target biomolecules. In microbial cells, the compound may be directed to specific organelles or cellular regions through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity and function in modulating cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chlorination of Benzene-1,3,5-triol: One common method to synthesize 2-Chlorobenzene-1,3,5-triol involves the chlorination of benzene-1,3,5-triol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Halogen Exchange Reactions: Another method involves the halogen exchange reaction where benzene-1,3,5-triol is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction also requires specific reaction conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using advanced reactors and catalysts to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Chlorobenzene-1,3,5-triol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding hydroxy derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups. Reagents such as sodium hydroxide or potassium hydroxide are often used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.
Substitution: Sodium hydroxide, potassium hydroxide, elevated temperatures.
Major Products Formed:
Oxidation: Various oxidized derivatives such as quinones.
Reduction: Hydroxy derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Comparaison Avec Des Composés Similaires
Benzene-1,3,5-triol: The non-chlorinated parent compound with similar chemical properties but different reactivity.
2-Bromobenzene-1,3,5-triol: A brominated derivative with similar structure but different halogen atom.
2-Iodobenzene-1,3,5-triol: An iodinated derivative with similar structure but different halogen atom.
Uniqueness: 2-Chlorobenzene-1,3,5-triol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its non-halogenated and other halogenated counterparts. The chlorine atom can influence the compound’s reactivity in substitution reactions and its overall stability.
Propriétés
IUPAC Name |
2-chlorobenzene-1,3,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGZCXPDKIEKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


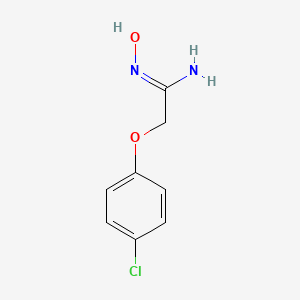
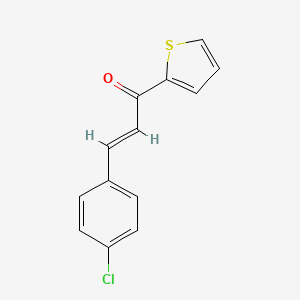
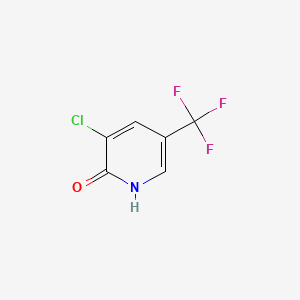

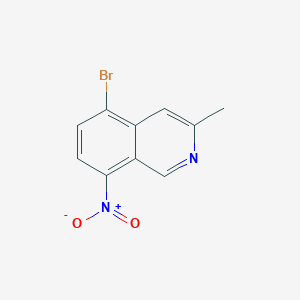
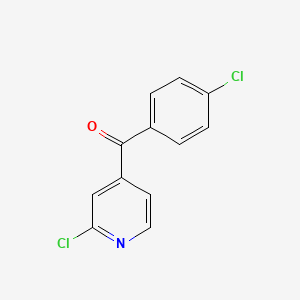
![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)

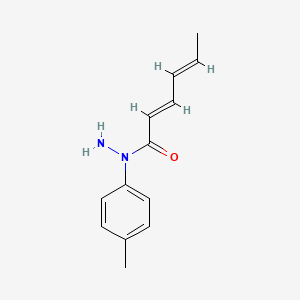
![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)
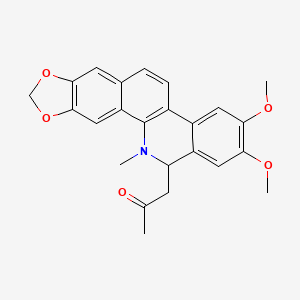
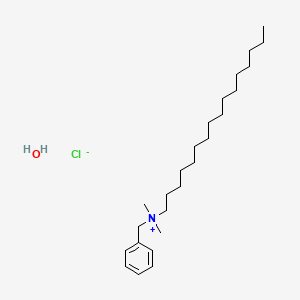
![(3AS,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3038209.png)
